molecular formula C11H22O2 B15239597 (1-Ethoxy-4,4-dimethylcyclohexyl)methanol

(1-Ethoxy-4,4-dimethylcyclohexyl)methanol

Cat. No.: B15239597
M. Wt: 186.29 g/mol
InChI Key: PKWPDILRRPECJH-UHFFFAOYSA-N
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Description

(1-Ethoxy-4,4-dimethylcyclohexyl)methanol is a cyclohexane derivative with a methanol group attached to it. It is a colorless, viscous liquid that is used in the fragrance and flavor industry. The compound has the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-4,4-dimethylcyclohexyl)methanol typically involves the reaction of 4,4-dimethylcyclohexanone with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-4,4-dimethylcyclohexyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted cyclohexane derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(1-Ethoxy-4,4-dimethylcyclohexyl)methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the fragrance and flavor industry due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-Ethoxy-4,4-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethoxy-4,4-dimethylcyclohexyl)(furan-3-yl)methanol
  • Other cyclohexane derivatives with different functional groups

Uniqueness

(1-Ethoxy-4,4-dimethylcyclohexyl)methanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of an ethoxy group and a methanol group on a cyclohexane ring makes it particularly useful in the fragrance and flavor industry, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(1-ethoxy-4,4-dimethylcyclohexyl)methanol

InChI

InChI=1S/C11H22O2/c1-4-13-11(9-12)7-5-10(2,3)6-8-11/h12H,4-9H2,1-3H3

InChI Key

PKWPDILRRPECJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(CC1)(C)C)CO

Origin of Product

United States

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